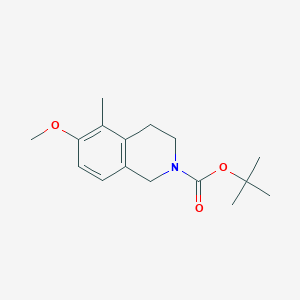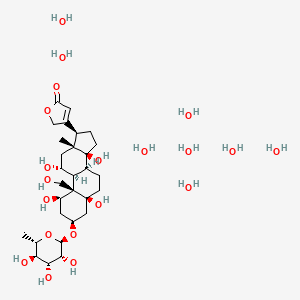![molecular formula C9H4Cl2O2S B13917021 5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichlorobenzothiophene-2-carboxylic Acid is a chemical compound with the molecular formula C9H4Cl2O2S. It is known for its role as an inhibitor of myeloid cell leukemia 1 (Mcl-1) and has been used in various scientific research applications . This compound is characterized by its white to beige powder form and is soluble in solvents like DMSO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzothiophene-2-carboxylic Acid typically involves the chlorination of benzothiophene followed by carboxylation. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 6 positions. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5,6-Dichlorobenzothiophene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), making it useful in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cell survival and apoptosis. By binding to Mcl-1, 5,6-Dichlorobenzothiophene-2-carboxylic Acid prevents the protein from interacting with its target molecules, thereby inducing cell death in cancer cells. This mechanism makes it a valuable tool in cancer research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid: Similar in structure but with different substitution patterns.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share similar chemical properties and applications.
Uniqueness
5,6-Dichlorobenzothiophene-2-carboxylic Acid is unique due to its specific inhibitory action on Mcl-1, which is not commonly observed in other thiophene derivatives. This specificity makes it particularly valuable in targeted cancer therapies and research .
Properties
Molecular Formula |
C9H4Cl2O2S |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
5,6-dichloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2O2S/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13) |
InChI Key |
SSNRNWZUEBODII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=CC(=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
